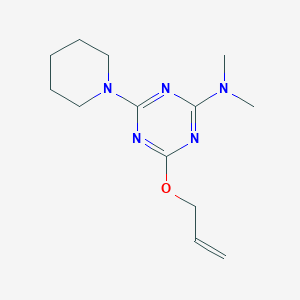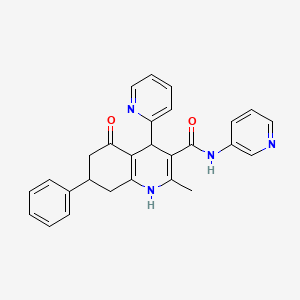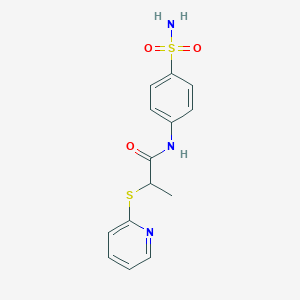![molecular formula C18H30N2O3S B4048914 N-[4-(butylsulfamoyl)phenyl]-2-ethylhexanamide](/img/structure/B4048914.png)
N-[4-(butylsulfamoyl)phenyl]-2-ethylhexanamide
Vue d'ensemble
Description
N-[4-(butylsulfamoyl)phenyl]-2-ethylhexanamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a butylsulfamoyl group attached to a phenyl ring, which is further connected to an ethylhexanamide moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for research and industrial purposes.
Applications De Recherche Scientifique
N-[4-(butylsulfamoyl)phenyl]-2-ethylhexanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butylsulfamoyl)phenyl]-2-ethylhexanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the butylsulfamoyl group: This can be achieved by reacting butylamine with chlorosulfonic acid to form butylsulfamoyl chloride.
Attachment to the phenyl ring: The butylsulfamoyl chloride is then reacted with a phenyl compound, such as 4-aminophenol, to form N-[4-(butylsulfamoyl)phenyl]amine.
Formation of the ethylhexanamide moiety: The final step involves reacting N-[4-(butylsulfamoyl)phenyl]amine with 2-ethylhexanoyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(butylsulfamoyl)phenyl]-2-ethylhexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and reagents such as halogens or nitrating agents.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Mécanisme D'action
The mechanism of action of N-[4-(butylsulfamoyl)phenyl]-2-ethylhexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The butylsulfamoyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The ethylhexanamide moiety may contribute to the compound’s overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4-(tert-butylsulfamoyl)phenyl]-2-(2-methylphenoxy)acetamide: Similar structure but with a tert-butyl group and a different amide moiety.
4-(N-butylsulfamoyl)phenylboronic acid: Contains a boronic acid group instead of an ethylhexanamide moiety.
Uniqueness
N-[4-(butylsulfamoyl)phenyl]-2-ethylhexanamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of both the butylsulfamoyl and ethylhexanamide groups allows for versatile interactions with biological targets and chemical reagents, making it valuable for various research and industrial purposes.
Propriétés
IUPAC Name |
N-[4-(butylsulfamoyl)phenyl]-2-ethylhexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3S/c1-4-7-9-15(6-3)18(21)20-16-10-12-17(13-11-16)24(22,23)19-14-8-5-2/h10-13,15,19H,4-9,14H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXGBOVQJWGQCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![METHYL 2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)-2-PHENYLACETATE](/img/structure/B4048840.png)
![ethyl 3-[4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B4048848.png)
![2-(2,6-dimethylphenoxy)-N-{[4-ethyl-5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}acetamide](/img/structure/B4048856.png)
![4-{5-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4048864.png)
![2-hydroxy-5-({[(5-methoxy-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4048872.png)

![[4-Chloro-2-(1,8-dioxo-2,3,4,5,6,7,9,10-octahydroacridin-9-yl)phenyl] benzenesulfonate](/img/structure/B4048889.png)
methanone](/img/structure/B4048897.png)
amino]-N-(4-methoxyphenyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B4048901.png)

![methyl 4-[5-(3-allyl-4,5-dimethoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4048922.png)
![4-(diethylamino)-7-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile](/img/structure/B4048924.png)
![4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B4048937.png)
